molecular formula C22H24N2O5 B13401309 2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]acetic acid

2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]acetic acid

Cat. No.: B13401309
M. Wt: 396.4 g/mol
InChI Key: RWMPPRIMKZLKTB-UHFFFAOYSA-N
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Description

Fmoc-Val-Gly-OH, also known as fluorenylmethyloxycarbonyl-valine-glycine, is a dipeptide commonly used in solid-phase peptide synthesis. The fluorenylmethyloxycarbonyl group serves as a protecting group for the amino terminus, allowing for selective reactions at other functional groups. This compound is particularly useful in the synthesis of peptides and proteins due to its stability and ease of removal under mild conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-Val-Gly-OH typically involves the coupling of Fmoc-protected valine with glycine. One common method involves dissolving Fmoc-Val-OH in a suitable solvent such as dry tetrahydrofuran (THF) and adding coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) at low temperatures . The reaction mixture is then stirred until the coupling is complete, followed by purification to obtain the desired product.

Industrial Production Methods

Industrial production of Fmoc-Val-Gly-OH often employs automated peptide synthesizers that use solid-phase peptide synthesis (SPPS) techniques. These machines automate the repetitive cycles of deprotection, washing, and coupling, significantly increasing the efficiency and yield of peptide synthesis .

Chemical Reactions Analysis

Scientific Research Applications

Mechanism of Action

The mechanism of action of Fmoc-Val-Gly-OH involves the selective protection of the amino terminus by the fluorenylmethyloxycarbonyl group. This allows for controlled reactions at other functional groups, facilitating the synthesis of complex peptides. The fluorenylmethyloxycarbonyl group is removed under basic conditions, revealing the free amino group for further reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Fmoc-Val-Gly-OH is unique due to its specific combination of valine and glycine, which imparts distinct properties to the resulting peptides. The presence of valine provides hydrophobic characteristics, while glycine offers flexibility, making this compound particularly useful in the synthesis of peptides with specific structural and functional requirements .

Properties

IUPAC Name

2-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoyl]amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O5/c1-13(2)20(21(27)23-11-19(25)26)24-22(28)29-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,13,18,20H,11-12H2,1-2H3,(H,23,27)(H,24,28)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWMPPRIMKZLKTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NCC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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